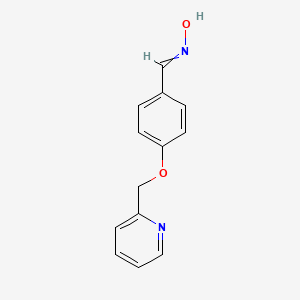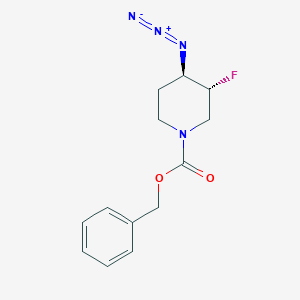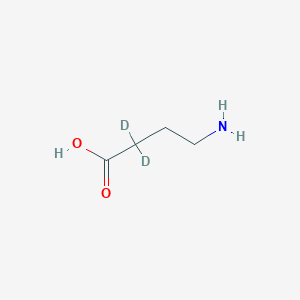
6-(hydroxyméthyl)-1,4-oxazepane-4-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed . The hydroxymethyl group provides a versatile handle for further chemical modifications.
Synthesis Analysis
The synthesis of tert-butyl compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structures of tert-butyl compounds have been elucidated using single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Tert-butyl compounds can undergo various chemical reactions, making them valuable intermediates . For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes .Physical And Chemical Properties Analysis
Tert-butyl compounds generally have unique physical and chemical properties that make them useful in various applications . For example, tert-butyl 2- (hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a hydroxymethyl group.Applications De Recherche Scientifique
Spectroscopie RMN
Le groupe tert-butyle est utilisé comme sonde sensible en spectroscopie RMN pour étudier les complexes macromoléculaires. En raison de ses trois groupes méthyle chimiquement identiques, la partie tert-butyle présente des signaux RMN exceptionnellement étroits et intenses, même lorsqu’elle est attachée à de grandes protéines ou à des complexes . Cela en fait un outil précieux pour analyser les assemblages biomoléculaires, en particulier ceux de stabilité ou de solubilité limitée.
Synthèse de molécules bioactives
Le 6-(hydroxyméthyl)-1,4-oxazepane-4-carboxylate de tert-butyle sert de précurseur dans la synthèse de produits naturels biologiquement actifs. Sa structure est propice à des modifications qui peuvent conduire à des composés ayant des applications thérapeutiques potentielles .
Développement pharmaceutique
Ce composé peut être utilisé pour synthétiser des intermédiaires de pipérazine monosubstitués, qui sont présents dans de nombreuses molécules bioactives et substances médicamenteuses. Sa polyvalence dans la formation de composés contenant de la pipérazine suggère des applications potentielles dans le développement de nouveaux médicaments.
Réactions catalysées au palladium
En synthèse organique, le this compound est utilisé dans les réactions catalysées au palladium pour créer des anilines N-Boc protégées. C’est une étape cruciale dans la synthèse de molécules organiques complexes, qui peuvent inclure des produits pharmaceutiques et d’autres matériaux fonctionnels .
Étiquetage des protéines pour les études de complexes membranaires
Le groupe tert-butyle est utilisé pour marquer les protéines impliquées dans la libération des neurotransmetteurs. Cet étiquetage facilite l’étude des complexes présynaptiques sur les membranes, fournissant des informations sur les mécanismes de la neurotransmission .
Chromatographie et spectrométrie de masse
Bien qu’il ne soit pas directement lié au this compound, les propriétés du groupe tert-butyle sont exploitées en chromatographie et en spectrométrie de masse pour améliorer l’efficacité et l’efficience de ces méthodes analytiques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJSFXUOECCLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1063734-19-9 | |
| Record name | tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)




![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)
![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)
